molecular formula C15H15ClN2O2 B4760041 2-(4-chloro-3-methylphenoxy)-N-(2-pyridinylmethyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2-pyridinylmethyl)acetamide

Cat. No. B4760041
M. Wt: 290.74 g/mol
InChI Key: FSLRHLWVCZHWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(2-pyridinylmethyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is activated in response to low energy levels in cells, such as during exercise or fasting. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic diseases such as diabetes and obesity.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-(2-pyridinylmethyl)acetamide activates AMPK by binding to a specific site on the enzyme. This activation leads to increased glucose uptake and fatty acid oxidation in cells, as well as other metabolic effects.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects in cells and animal models. These include increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as reduced lipid accumulation and inflammation.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3-methylphenoxy)-N-(2-pyridinylmethyl)acetamide has several advantages for use in lab experiments, including its specificity for AMPK activation and its ability to be administered orally. However, it also has limitations, such as its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-pyridinylmethyl)acetamide and its potential therapeutic applications. These include further studies on its effects on glucose and lipid metabolism in animal models and humans, as well as investigations into its potential use in the treatment of other metabolic diseases such as non-alcoholic fatty liver disease. Additionally, research on the development of more potent and selective AMPK activators may lead to the development of even more effective treatments for metabolic diseases.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(2-pyridinylmethyl)acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in cells, making it a potential treatment for diabetes. It has also been shown to increase fatty acid oxidation and reduce lipid accumulation in cells, making it a potential treatment for obesity.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-11-8-13(5-6-14(11)16)20-10-15(19)18-9-12-4-2-3-7-17-12/h2-8H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLRHLWVCZHWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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